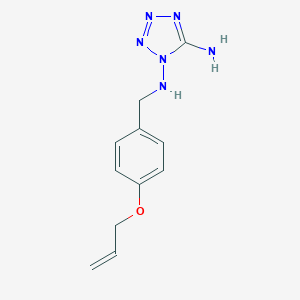![molecular formula C17H25BrN2O2 B283511 N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283511.png)
N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine, also known as Br-MAPA, is a chemical compound that has gained attention in scientific research due to its potential medicinal properties.
Wirkmechanismus
The mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways in the body. In cancer research, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and survival of cancer cells. In inflammation studies, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that produces prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to have various biochemical and physiological effects in the body. In cancer research, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. In inflammation studies, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been shown to have neuroprotective effects in studies on neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its potential as a therapeutic agent for various diseases and conditions. Additionally, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine is relatively easy to synthesize and can be obtained in pure form through column chromatography. However, one limitation of using N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its potential toxicity, as some studies have shown that high doses of N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine can be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine and its effects on various enzymes and signaling pathways in the body. Further studies are also needed to determine the optimal dosage and administration of N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine for therapeutic use. Finally, more research is needed to assess the potential toxicity of N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine and its safety for use in humans.
Synthesemethoden
N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine can be synthesized through a multi-step process, starting with the reaction of 2-bromo-5-nitrobenzyl alcohol with allyl bromide to form 2-(allyloxy)-5-bromobenzyl alcohol. This intermediate is then reacted with 3-(4-morpholinyl)propylamine in the presence of a reducing agent to form N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation studies have shown that N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has anti-inflammatory properties, making it a potential treatment for conditions such as arthritis. Additionally, N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H25BrN2O2 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H25BrN2O2/c1-2-10-22-17-5-4-16(18)13-15(17)14-19-6-3-7-20-8-11-21-12-9-20/h2,4-5,13,19H,1,3,6-12,14H2 |
InChI-Schlüssel |
CPNKHGJLZXXMAV-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2 |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)